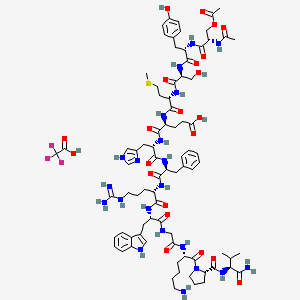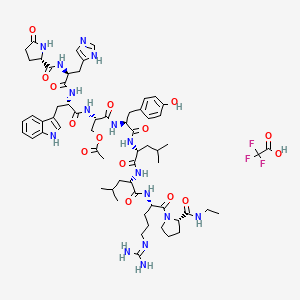
(Diacetyl)-a-MSH Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “(Diacetyl)-a-MSH Trifluoroacetate” involves various methods. For instance, a synthesis method of ethyl trifluoroacetate comprises steps with trifluoroacetic acid and ethanol as raw materials . Another study shows an efficient homogeneous cellulose acetylation process without the need for any additional catalyst or activation step .Chemical Reactions Analysis
Diacetyl has been used as a “traceless” visible light photosensitizer in metal-free cross-dehydrogenative coupling reactions . Trifluoroacetic acid (TFA) is known to be a persistent pollutant in the environment, produced from the atmospheric degradation of fluorocarbons .Physical And Chemical Properties Analysis
Diacetyl, also known as 2,3-butanedione, is a yellow or green liquid with an intensely buttery flavor . It has a specific gravity of 0.99 at 59°F . The molecular weight of “(Diacetyl)-α-MSH trifluoroacetate salt” is 1706.92 .Wissenschaftliche Forschungsanwendungen
Diacetyl Compounds in Research
Diacetyl, a molecule related to the flavoring and aromatic industry, has been studied for its biochemical and toxicological effects. Research has shown that diacetyl and its derivatives can play significant roles in oxidative stress and bioresponses related to toxicity in major organs. These studies are crucial in understanding the molecular basis of toxicity and addiction, particularly in the context of alcohol consumption. For instance, diacetyl's reduction potential is favorable for catalytic electron transfer in vivo, leading to oxidative stress through the generation of reactive oxygen species. This process is linked to various toxic responses, including Alzheimer's disease, mutagenesis, and carcinogenesis, offering insights into potential health improvement applications (Kovacic & Cooksy, 2005).
Trifluoroacetates in Scientific Research
Trifluoroacetates, on the other hand, are utilized extensively in organic synthesis and analytical chemistry due to their unique properties, such as high protonating power and low nucleophilicity. These characteristics make trifluoroacetates valuable for generating cationic species from organic molecules, facilitating the study of their transformations through spectral methods. Trifluoromethanesulfonic acid, a related compound, has been highlighted for its use in various organic reactions, including electrophilic aromatic substitution and the synthesis of carbo- and heterocyclic structures. The efficiency and experimental simplicity of reactions promoted by trifluoromethanesulfonic acid underscore its importance as a reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H111N21O20S.C2HF3O2/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103;3-2(4,5)1(6)7/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCXFIFJJHVTKE-TVEHIBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](COC(=O)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H112F3N21O22S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1820.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diacetyl)-a-MSH Trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














